5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15850462
Molecular Formula: C6H8FN3
Molecular Weight: 141.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8FN3 |
|---|---|
| Molecular Weight | 141.15 g/mol |
| IUPAC Name | 5-[(1S,2R)-2-fluorocyclopropyl]-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C6H8FN3/c7-4-1-3(4)5-2-6(8)10-9-5/h2-4H,1H2,(H3,8,9,10)/t3-,4-/m1/s1 |
| Standard InChI Key | LMYIQELFORXUQE-QWWZWVQMSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1F)C2=CC(=NN2)N |
| Canonical SMILES | C1C(C1F)C2=CC(=NN2)N |
Introduction
Related Compounds and Applications
-
Related Pyrazole Derivatives: Compounds like (1-(2-Fluorocyclopropyl)-1H-pyrazol-5-yl)boronic acid are used in organic synthesis as building blocks for more complex molecules . This suggests that 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine could serve similar roles.
-
Biological Activity: Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The specific biological activity of 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine would depend on its exact structure and functional groups.
Synthesis and Chemical Reactions
The synthesis of pyrazole derivatives often involves condensation reactions or cyclization of appropriate precursors. For 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine, synthesis might involve the introduction of the fluorocyclopropyl group onto a pyrazole ring, potentially through cross-coupling reactions or nucleophilic substitution.
Data Tables
Given the lack of specific data for 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine, we can provide a general table for related compounds:
| Compound | Molecular Formula | Molecular Weight | Stereochemistry |
|---|---|---|---|
| (1-(2-Fluorocyclopropyl)-1H-pyrazol-5-yl)boronic acid | C6H8BFN2O2 | 169.95 | Not specified |
| 3-(4,4-Difluorocyclohexyl)-1H-pyrazol-5-amine | C10H13F2N3 | Not specified | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume